molecular formula C22H21O2P B024862 (Ethoxycarbonylmethylene)triphenylphosphorane CAS No. 1099-45-2

(Ethoxycarbonylmethylene)triphenylphosphorane

Cat. No. B024862
CAS RN: 1099-45-2
M. Wt: 348.4 g/mol
InChI Key: IIHPVYJPDKJYOU-UHFFFAOYSA-N
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Patent
US06486199B1

Procedure details

To a solution of triphenylphosphine (26.20 g, 100 mmol) in benzene (150 ml) was added ethyl bromoacetate (16.70 g, 100 mmol) at 0-5° C. The mixture was kept at room temperature for 16 h. The resulting phosphonium salt was filtered, washed with benzene (100 ml), and dried. To a solution of the solid in water (200 ml) was added benzene (200 ml), followed by 10% NaOH solution (100 ml). The organic layer was separated, and the aqueous layer was extracted with benzene (200 ml). The combined organic layers were washed with water (100 ml) and brine (100 ml), concentrated to 50 ml in vacuo, and poured onto hexane (200 ml). The precipitate was filtered and dried to afford the desired phosphorane (28.00 g, 80%) as a colorless solid. mp 128-130° C. 4-Oxocyclohexylideneacetic acid ethyl ester. To a solution of 1,4-cyclohexanedione (5.00 g, 44.64 mmol) in benzene (100 ml) was added the ylide (15.55 g, 44.68 mole). The mixture was heated under reflux for 12 h. After removal of the solvent by evaporation, the residue was purified by flash chromatography (silica gel, 5% ethyl acetate in hexanes) to afford the ketone ester (5.80 g, 71%) as a colorless oil. 1H NMR (500 MHz, CDCl3) δ1.26 (t, J=6.4 Hz, 3H), 2.42-2.50 (m, 4H,), 2.60-2.66 (m, 2H), 3.12-3.20 (m, 2H), 4.16 (q, J=6.4 Hz, 2H), 5.86 (s, 1H).
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23]>C1C=CC=CC=1>[CH2:25]([O:24][C:22]([CH:21]=[P:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)=[O:23])[CH3:26]

Inputs

Step One
Name
Quantity
26.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
16.7 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting phosphonium salt was filtered
WASH
Type
WASH
Details
washed with benzene (100 ml)
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
To a solution of the solid in water (200 ml) was added benzene (200 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with benzene (200 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with water (100 ml) and brine (100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 50 ml in vacuo
ADDITION
Type
ADDITION
Details
poured onto hexane (200 ml)
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC(=O)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.